molecular formula C22H42O4 B1617648 Dihexyl sebacate CAS No. 2449-10-7

Dihexyl sebacate

Cat. No.: B1617648
CAS No.: 2449-10-7
M. Wt: 370.6 g/mol
InChI Key: GQIDSVPVVYHXAP-UHFFFAOYSA-N
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Description

Dihexyl sebacate (CAS 2449-10-7) is an organic compound with the molecular formula C₂₂H₄₂O₄ and a molecular weight of 370.57 g/mol . It is a diester, formed from sebacic acid (a C10 dicarboxylic acid) and hexanol . At room temperature, it is a colorless and transparent liquid . Its density is reported to be 0.9773 g/mL at 20°C . This compound serves primarily as a plasticizer and an intermediate in chemical production and research applications . As a plasticizer, it is valued for its ability to improve the flexibility and processability of polymers and synthetic rubbers. Researchers utilize this compound to modify the physical properties of materials, studying its effects on durability, low-temperature performance, and compatibility with various resins. Its structure as an ester of sebacic acid places it in a family of compounds known for their utility in creating biolubricants , which are characterized by good biodegradability and thermal stability . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other consumer-related uses. All information provided is for informational purposes only and is not intended as a specification for product use.

Properties

IUPAC Name

dihexyl decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O4/c1-3-5-7-15-19-25-21(23)17-13-11-9-10-12-14-18-22(24)26-20-16-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIDSVPVVYHXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179251
Record name Dihexyl sebacate
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Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2449-10-7
Record name Dihexyl sebacate
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Record name Dihexyl sebacate
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Record name Dihexyl sebacate
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Record name Dihexyl sebacate
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Preparation Methods

Overview of Dihexyl Sebacate Synthesis

This compound is primarily synthesized through the esterification of sebacic acid (decanedioic acid) with hexanol (hexyl alcohol). This esterification reaction typically requires:

  • A suitable catalyst to accelerate the reaction,
  • Controlled temperature conditions to optimize yield and purity,
  • Post-reaction neutralization and purification steps to remove residual acid, catalyst, and by-products.

The general reaction is:

$$
\text{Sebacic acid} + 2 \times \text{Hexanol} \xrightarrow[\text{Catalyst}]{\text{Heat}} \text{this compound} + \text{Water}
$$

Preparation Methods Analysis

Direct Esterification with Acid Catalysts

The classical approach involves direct esterification of sebacic acid with hexanol under reflux with acid catalysts such as sulfuric acid or organic sulfonic acids. However, this method often suffers from:

  • Longer reaction times,
  • Difficult catalyst removal,
  • Potential corrosion of equipment,
  • Formation of colored by-products.

Catalytic Esterification Using Metal-Based Catalysts

More advanced methods employ metal oxide catalysts, which provide higher catalytic activity, shorter reaction times, and easier post-reaction treatment. For example, stannous oxide (SnO) has been reported as an effective non-solid acid catalyst for the esterification of sebacic acid with alcohols, including hexanol analogs (dioctyl sebacate preparation as a reference).

Typical Procedure Using Stannous Oxide:
Step Description
1 Charge sebacic acid, hexanol, and stannous oxide catalyst into a four-neck flask equipped with a thermometer, reflux condenser, and agitator.
2 Introduce nitrogen atmosphere to prevent oxidation.
3 Heat the mixture to 200–230°C and maintain reflux to promote esterification.
4 After reaction completion, cool to ~90°C and add alkaline solution (e.g., sodium hydroxide) for neutralization.
5 Wash with water to remove impurities and separate layers.
6 Perform vacuum distillation to remove excess alcohol and water.
7 Treat with activated carbon for decolorization and filter to obtain pure this compound.

This method yields a product with light color, minimal waste, and no corrosion issues, making it environmentally friendly and industrially viable.

Use of Titanate Ester Catalysts for Cold-Resistant Plasticizers

Another sophisticated method involves the use of titanate ester catalysts such as titanium isopropylate, butyl phthalate, and metatitanic acid methyl esters. This approach is especially useful for producing cold-resistant plasticizers, which share similar preparation chemistry with this compound.

Key Reaction Conditions:
Parameter Value/Range
Molar ratio (Hexanol: Sebacic acid) ~2.4–2.6 : 1
Initial heating temperature 150–165°C
Esterification temperature 210–225°C
Reaction time 3–4 hours
Catalyst type Titanium isopropylate, butyl phthalate, metatitanic acid methyl esters
Catalyst loading ~0.39–0.43% (w/w of sebacic acid)
Process Steps:
  • Charge hexanol and sebacic acid in the reactor, heat to 150–165°C.
  • Add titanate ester catalyst, raise temperature to 210–225°C, and maintain for 3–4 hours until acid number ≤ 0.20 mg KOH/g.
  • Conduct dealcoholysis under normal and vacuum conditions to remove excess alcohol.
  • Neutralize with aqueous sodium hydroxide (~3%) at 95–105°C.
  • Perform vacuum distillation to purify the ester.
  • Adsorb impurities using porous sorbents and filter under pressure to yield high-purity this compound.

This method ensures high purity (~99.6%), excellent color quality, and improved low-temperature performance.

Comparative Data Table of Preparation Methods

Feature Stannous Oxide Catalyzed Esterification Titanate Ester Catalyzed Esterification
Catalyst Stannous oxide (SnO) Titanium isopropylate, butyl phthalate, metatitanic acid methyl esters
Reaction Temperature 200–230°C 210–225°C
Reaction Time Short (not explicitly stated, typically <4 h) 3–4 hours
Catalyst Loading Low (small amount) ~0.39–0.43% w/w of sebacic acid
Neutralization NaOH aqueous solution NaOH aqueous solution (3%)
Purification Vacuum distillation, activated carbon adsorption Vacuum distillation, adsorption bleaching, pressure filtration
Product Purity High, light color ≥99.6%, color < No. 30 (Pt-Co scale)
Environmental Impact No waste liquid, non-corrosive Environmentally friendly, efficient catalyst use
Application Focus Rubber plasticizer analog (dioctyl sebacate) Cold-resistant plasticizer analog

Research Findings and Notes

  • The use of non-solid acid catalysts like stannous oxide avoids corrosion and waste generation, simplifying post-reaction processing and making the process greener.
  • Titanate ester catalysts provide enhanced catalytic efficiency and product quality, especially for plasticizers requiring cold resistance, which is relevant for this compound applications.
  • Dealcoholysis (removal of excess alcohol) under normal and vacuum conditions is critical to achieving high purity and minimizing residual free alcohol.
  • Neutralization with aqueous sodium hydroxide removes residual acid and catalyst residues, improving product stability.
  • Activated carbon or porous sorbents are effective for decolorization and impurity adsorption, ensuring clear, high-quality esters.
  • Reaction parameters such as molar ratios, temperature profiles, and catalyst concentrations must be optimized for each specific ester to maximize yield and quality.

Chemical Reactions Analysis

Radical-Initiated Oxidation

Dihexyl sebacate undergoes oxidation when exposed to gas-phase radicals, such as chlorine (Cl) radicals, in the presence of oxygen (O₂). This reaction is critical in atmospheric chemistry, particularly for organic aerosols.

Key Findings:

  • Uptake Coefficient : The reaction rate, quantified by an uptake coefficient (γ) of 1.7 ± 0.3 , indicates efficient radical chain propagation .

  • Primary Products :

    • Ketones (38 ± 10% yield): Formed via alkoxy radical reactions with O₂ at the particle surface .

    • Alcohols (14 ± 4% yield): Generated through Russell mechanism pathways .

  • Volatility : ~86% of reaction products remain in the particulate phase, suggesting minimal volatilization .

ParameterValue/DescriptionSource
Dominant MechanismsRussell mechanism, alkoxy-O₂ surface reaction
Ketone/Alcohol Ratio>1 (Langmuir-Hinshelwood dependence on O₂)
Gas-Phase ByproductH₂O₂ detected (Bennett and Summers mechanism)

Synthetic Pathways

This compound is synthesized via esterification, with reaction kinetics influenced by temperature, catalysis, and alcohol-to-acid ratios.

Catalytic Esterification

Patented methods for analogous esters (e.g., dioctyl sebacate) highlight:

  • Catalysts : Titanate esters (e.g., titanium isopropylate) at 0.39–0.43% w/w of sebacic acid .

  • Conditions :

    • Temperature : 210–225°C .

    • Molar Ratio : Alcohol-to-acid = 2.4–2.6:1 .

Reaction StageConditionsYield/OutcomeSource
Esterification215°C, 3.5 hours, titanium catalystAcid value ≤0.20 mg KOH/g
Dealcoholization190–215°C, vacuum (-0.09 to -0.075 MPa)Residual alcohol removal

Stability and Environmental Fate

  • Hydrolysis : Esters generally hydrolyze under acidic/basic conditions, though specific data for this compound is limited. Predicted hydrolysis products include sebacic acid and hexanol .

  • Biodegradation : High log Kow (~10.2) suggests low water solubility and potential bioaccumulation, though experimental evidence is sparse .

Industrial and Environmental Implications

  • Aerosol Persistence : Oxidation products (e.g., ketones) remain particulate-bound, reducing atmospheric volatilization but contributing to secondary organic aerosol formation .

  • Synthetic Efficiency : Non-catalytic methods reduce waste and energy use, aligning with green chemistry principles .

Scientific Research Applications

Plasticizer in Polymers

Dihexyl sebacate is primarily used as a plasticizer in various polymer formulations, particularly in polyvinyl chloride (PVC) and other synthetic resins. Its low-temperature flexibility enhances the performance of materials in colder environments.

Table 1: Plasticizer Applications of this compound

Polymer TypeApplication AreaConcentration Range (%)
PVCBuilding materials10 - 35
NitrocelluloseCoatings and adhesives5 - 20
Synthetic RubbersAutomotive components15 - 30

Biomedical Applications

Recent studies have explored this compound's potential in biomedical applications, particularly as a component in drug delivery systems and tissue engineering scaffolds. Its biocompatibility allows for its use in medical devices and implants.

Case Study: Tissue Engineering

A study demonstrated the use of this compound in developing scaffolds for cartilage tissue engineering. The scaffolds exhibited favorable mechanical properties and degradation rates suitable for supporting cell growth and tissue regeneration .

Lubricants and Greases

This compound is utilized as a lubricant due to its excellent thermal stability and low volatility. It is effective in high-performance applications, including:

  • Vacuum Pumps : Enhances the efficiency of pumps by reducing friction.
  • Automotive Fluids : Used in brake fluids and engine oils to improve performance under varying temperatures.

Environmental Applications

This compound has been investigated for its role in environmental applications, such as:

  • Biodegradable Plastics : As a plasticizer that enhances the flexibility of biodegradable materials.
  • Oil Spill Clean-up : Its properties allow it to be used as an emulsifier to aid in the dispersion of oil spills.

Personal Care Products

In the cosmetic industry, this compound is valued for its ability to provide a silky feel and enhance the spreadability of formulations. It is commonly found in:

  • Deodorants
  • Skin conditioners
  • Sunscreens

Mechanism of Action

Dihexyl sebacate can be compared with other similar compounds such as diisononyl phthalate, di-2-propyl heptyl phthalate, and di-2-ethylhexyl sebacate . These compounds share similar plasticizing and lubricating properties but differ in their chemical structures and specific applications. This compound is unique due to its specific ester structure, which provides a balance of flexibility, thermal stability, and low volatility.

Comparison with Similar Compounds

Structural and Molecular Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Key Structural Features
Dihexyl sebacate C₂₂H₄₂O₄ 370.57 C₆ (hexyl) Long-chain ester with high lipophilicity
Diethyl sebacate C₁₄H₂₆O₄ 258.35 C₂ (ethyl) Shorter chains, higher water solubility
Dibutyl sebacate C₁₈H₃₄O₄ 314.46 C₄ (butyl) Intermediate chain length, low-temperature flexibility
Dioctyl sebacate C₂₆H₅₀O₄ 426.68 C₈ (2-ethylhexyl) Branched chains, enhanced thermal stability
Dihexyl azelate C₂₁H₄₀O₄ 356.54 C₆ (hexyl) Shorter dicarboxylic acid backbone (nonanedioic acid)

Key Insights :

  • Longer alkyl chains (e.g., dioctyl) increase molecular weight and hydrophobicity, improving compatibility with non-polar polymers .
  • Branched chains (e.g., 2-ethylhexyl in dioctyl sebacate) enhance thermal stability but may reduce biodegradability .

Key Insights :

  • Solid superacid catalysts (e.g., SO₄²⁻/TiO₂-ZrO₂) enable high yields and reusability, reducing environmental impact .
  • Shorter-chain esters (e.g., diethyl) require milder synthesis conditions .
Physical and Functional Properties
Property This compound Diethyl Sebacate Dibutyl Sebacate Dioctyl Sebacate
Solubility in Water Insoluble Partially soluble Insoluble Insoluble
Boiling Point (°C) ~360 307–312 343–345 ~380
Flash Point (°C) >113 >100 >150 >160
Primary Applications Plasticizers, lubricants Pharmaceuticals, cosmetics Plastics, rubbers High-temp lubricants

Key Insights :

  • Diethyl sebacate’s partial water solubility makes it suitable for pharmaceutical formulations (e.g., vitamin delivery) .
  • Dioctyl sebacate’s high boiling point and flash point suit industrial lubricants .
Environmental and Toxicological Profiles
Compound Biodegradability Oral LD₅₀ (rat) Regulatory Status
This compound Moderate Not reported Limited regulatory data
Diethyl sebacate High >5000 mg/kg EPA low-priority substance
Dibutyl sebacate Moderate 14,870 mg/kg EPA low toxicity designation
Dioctyl sebacate Low Not reported Restricted in some regions

Key Insights :

  • Dibutyl sebacate’s low acute toxicity (LD₅₀ = 14,870 mg/kg) supports its use in consumer products .
  • Diethyl sebacate’s biodegradability aligns with eco-friendly formulations .

Biological Activity

Dihexyl sebacate (DHS) is an ester derived from sebacic acid and hexanol, commonly used as a plasticizer and solvent in various industrial applications. Its biological activity has been a subject of research, particularly concerning its toxicity, metabolic pathways, and potential health effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC14H26O4
Molecular Weight258.36 g/mol
Boiling Point340 °C
Density0.87 g/cm³
SolubilitySoluble in organic solvents

These properties contribute to its application in various formulations, including cosmetics, food packaging, and pharmaceuticals.

Acute Toxicity

Research indicates that this compound exhibits low acute toxicity. A study conducted by the University of Cincinnati reported that the compound does not fit the designation of acutely toxic based on single oral exposures. The LD50 for this compound was estimated to be greater than 10,000 mg/kg in guinea pigs, suggesting a relatively safe profile for acute exposure .

Dermal and Inhalation Toxicity

Limited data are available regarding dermal and inhalation toxicity. However, it has been noted that this compound is "not readily absorbed" through the skin in guinea pigs . Further studies are required to fully understand its inhalation risks, as current data do not adequately assess this route of exposure.

Metabolism and Toxicokinetics

This compound is metabolized primarily into 2-ethylhexyl alcohol. This metabolic pathway is inferred from studies comparing its effects with those of other compounds metabolized to similar moieties . The compound's low vapor pressure contributes to its stability and low evaporative losses, which may influence its bioavailability in respiratory exposure scenarios.

Corrosion Behavior Study

A significant study investigated the effect of dioctyl sebacate (DOS), a related compound, on corrosion behavior in synthetic concrete pore solutions. While this study focused on DOS, it provides context for understanding the broader category of sebacates, including this compound .

Enzymatic Synthesis Research

Research has also explored the enzymatic synthesis of dioctyl sebacate, highlighting the potential for biotechnological applications. This synthesis method may provide insights into the environmental impact and biodegradability of both dioctyl and this compound .

Q & A

Basic Research Questions

Q. What experimental parameters are critical for the reproducible synthesis of dihexyl sebacate?

  • Methodological Answer : Ensure precise control of stoichiometric ratios (e.g., hexanol-to-sebacic acid ratio), reaction temperature (typically 140–180°C), and catalyst type (e.g., sulfuric acid or lipase enzymes). Monitor reaction progress via acid value titration or FTIR spectroscopy to confirm esterification completion. Purification should involve vacuum distillation or column chromatography to remove unreacted monomers and byproducts. Detailed protocols must be documented, including solvent choice and drying steps, to ensure reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

  • Methodological Answer : Use gas chromatography (GC) with a split ratio of 3:1 and helium carrier gas (50 cm/s linear velocity) for quantifying residual reactants. Pair this with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester bond formation and branching. For thermal stability assessment, thermogravimetric analysis (TGA) at 10°C/min under nitrogen can identify decomposition thresholds. Cross-validate results with reference standards (e.g., methyl heptadecanoate for GC) to ensure accuracy .

Q. How can researchers design initial toxicity screening for this compound using in vitro assays?

  • Methodological Answer : Employ the OECD 429 (Local Lymph Node Assay) for skin sensitization potential. Use human epidermal keratinocyte cultures to assess cytotoxicity via MTT assays at concentrations ranging from 0.1–100 µg/mL. For neurotoxicity screening, utilize the NVS_ENZ_hBACE assay to evaluate β-secretase inhibition. Include positive controls (e.g., dibutyl phthalate) and validate results with triplicate runs to minimize variability .

Advanced Research Questions

Q. How can contradictions between in silico predictions and experimental toxicity data for this compound be resolved?

  • Methodological Answer : Apply a tiered weight-of-evidence approach. First, validate QSAR predictions (e.g., using the OECD QSAR Toolbox) against structurally analogous esters (e.g., dibutyl sebacate ). If discrepancies persist, conduct follow-up in vitro assays (e.g., Ames test for mutagenicity) or in vivo zebrafish embryo toxicity studies. Use statistical models (e.g., Bayesian networks) to integrate conflicting datasets and identify confounding variables such as impurity profiles or metabolic intermediates .

Q. What methodologies are suitable for predicting the metabolic fate of this compound in biological systems?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling informed by log Kow (octanol-water partition coefficient) and molecular weight to predict absorption and distribution. For metabolism, apply the QSAR model to simulate ester hydrolysis pathways, focusing on hepatic microsomal enzymes (e.g., carboxylesterases). Validate predictions with in vitro hepatocyte incubation studies, analyzing metabolites via LC-MS/MS. Cross-reference with analogs like diisopropyl sebacate to fill data gaps .

Q. How can researchers assess the environmental persistence of this compound under varying microbial conditions?

  • Methodological Answer : Conduct biodegradation assays using OECD 301B (Ready Biodegradability Test). Inoculate this compound (10–100 mg/L) with activated sludge or soil microbial consortia and monitor CO₂ evolution over 28 days. For branched-chain degradation analysis, use GC-MS to track metabolite formation (e.g., sebacic acid and hexanol). Compare results to linear-chain analogs (e.g., dioctyl sebacate) to evaluate structural impacts on degradation rates. Statistical analysis (ANOVA) can identify significant differences between microbial communities .

Q. What strategies are recommended for resolving inconsistencies in mechanical property data of this compound-containing polymers?

  • Methodological Answer : Standardize testing protocols (e.g., ASTM D638 for tensile strength) across laboratories. Control variables such as polymer curing time, temperature, and plasticizer concentration (e.g., 10–30 wt%). Use dynamic mechanical analysis (DMA) to assess viscoelastic behavior under varying humidity. For data contradictions, apply principal component analysis (PCA) to isolate experimental outliers and identify confounding factors (e.g., crosslinking density) .

Data Analysis & Reproducibility

Q. How should researchers statistically analyze degradation kinetics data for this compound in environmental matrices?

  • Methodological Answer : Fit first-order or pseudo-first-order kinetic models to degradation profiles using nonlinear regression (e.g., Levenberg-Marquardt algorithm). Calculate half-lives (t₁/₂) and confidence intervals (95%) via bootstrapping. For microbial degradation studies, use Shannon diversity indices to correlate microbial community shifts with degradation rates. Present data in Arrhenius plots to extrapolate temperature-dependent behavior .

Q. What steps ensure reproducibility in this compound-based material synthesis across research groups?

  • Methodological Answer : Publish detailed Supplementary Information (SI) with raw data (e.g., NMR spectra, GC chromatograms) and step-by-step protocols. Use IUPAC nomenclature for all reagents and specify equipment calibration procedures (e.g., GC column temperature accuracy ±0.5°C). Collaborate via open-source platforms (e.g., Zenodo) to share datasets and enable meta-analyses. Peer-review protocols should emphasize cross-lab validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.